![molecular formula C9H18N2O B13208335 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring, a cyclobutyl group, and an aminomethyl substituent
Vorbereitungsmethoden
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Wissenschaftliche Forschungsanwendungen
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may be explored for its potential therapeutic properties, such as acting as a precursor for drug development targeting specific biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and aminomethyl group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Cyclobutylamine: Contains a cyclobutyl group and an amino group, used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its combination of a cyclobutyl group and a pyrrolidine ring, which provides distinct steric and electronic properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-[1-(aminomethyl)cyclobutyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c10-6-8(2-1-3-8)9(12)4-5-11-7-9/h11-12H,1-7,10H2 |
InChI-Schlüssel |
JGCGJUCOWLIICA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN)C2(CCNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


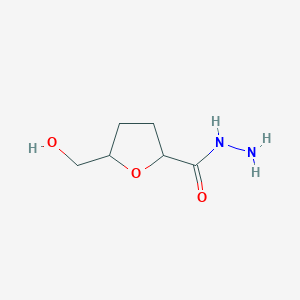

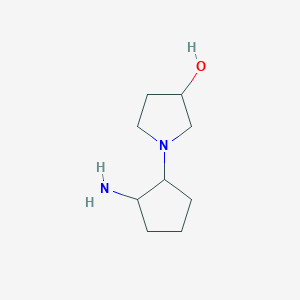
![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
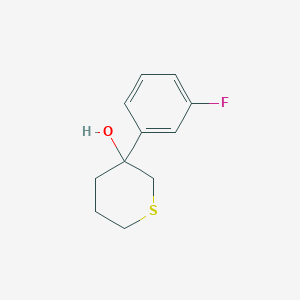



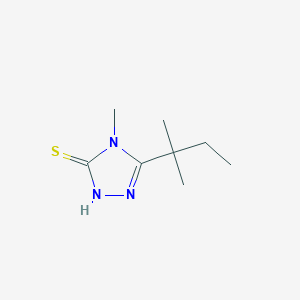
![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
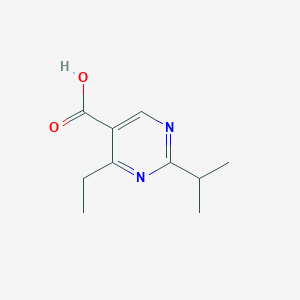
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
